molecular formula C15H15ClN2O4S B2469217 5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride CAS No. 680185-44-8

5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride

Cat. No.: B2469217
CAS No.: 680185-44-8
M. Wt: 354.81
InChI Key: PSJANEZGJOPABE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride is a chemical compound with the molecular formula C15H15ClN2O4S. It is used primarily in proteomics research and other scientific applications. This compound is known for its unique structure, which includes a morpholine ring, a naphthalene ring, and a sulfonyl chloride group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride typically involves the reaction of morpholine with phosgene to form morpholine-4-carbonyl chloride. This intermediate is then reacted with 5-amino-naphthalene-1-sulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of stable covalent bonds. This property makes it useful in labeling and modifying biomolecules. The molecular targets include amino groups in proteins and other biomolecules, facilitating their identification and study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride is unique due to its combination of a morpholine ring, a naphthalene ring, and a sulfonyl chloride group. This unique structure imparts specific reactivity and makes it particularly useful in proteomics and other scientific research applications .

Properties

IUPAC Name

5-(morpholine-4-carbonylamino)naphthalene-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c16-23(20,21)14-6-2-3-11-12(14)4-1-5-13(11)17-15(19)18-7-9-22-10-8-18/h1-6H,7-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJANEZGJOPABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC=CC3=C2C=CC=C3S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.